molecular formula C13H18N2O3 B2377174 Benzyl 6-amino-1,4-oxazepane-4-carboxylate CAS No. 2303510-74-7

Benzyl 6-amino-1,4-oxazepane-4-carboxylate

Cat. No. B2377174
CAS RN: 2303510-74-7
M. Wt: 250.298
InChI Key: DQCQJFGOBSBYKT-UHFFFAOYSA-N
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Description

“Benzyl 6-amino-1,4-oxazepane-4-carboxylate” is a chemical compound with the CAS Number: 2303510-74-7 . It has a molecular weight of 250.3 . The IUPAC name for this compound is the same as its common name . It is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “Benzyl 6-amino-1,4-oxazepane-4-carboxylate” is 1S/C13H18N2O3/c14-12-8-15 (6-7-17-10-12)13 (16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 .


Physical And Chemical Properties Analysis

“Benzyl 6-amino-1,4-oxazepane-4-carboxylate” is an oil at room temperature .

Scientific Research Applications

Chemical Synthesis

“Benzyl 6-amino-1,4-oxazepane-4-carboxylate” is used in the field of chemical synthesis . It is a compound with a molecular weight of 250.3 and has a CAS Number: 2303510-74-7 .

Antibacterial Activity

This compound has been used in the development of new antibacterial agents . In a study, it was found that derivatives of 1,3-oxazepane, and 1,3-benzoxazepine prepared from Schiff bases compounds exhibited good antibacterial activity against some isolated bacteria including gram-negative (Staphylococcus aureus), and gram-positive (E.coli) .

Antioxidant Activity

“Benzyl 6-amino-1,4-oxazepane-4-carboxylate” has also been evaluated for its antioxidant activity . The synthesized compounds were evaluated using 2,2-diphenyl-1-picrylhydrazyl and the results showed that the compounds have high values as radical scavenging .

Molecular Docking

Molecular docking is a method that can determine the optimal and preferred orientation of a certain molecule related to another when they are coupled to create a stable complex . This compound has been used in molecular docking studies to evaluate their binding modes, potential interactions, and target binding locations .

Drug Development

Heterocycles like “Benzyl 6-amino-1,4-oxazepane-4-carboxylate” play a significant role in the drug industry . They are essential constituents for living cells and depend on aromatic heterocycles .

Synthesis of Benzoxazepine Derivatives

This compound has been used in the synthesis of substituted benzo[b][1,4]oxazepine derivatives . A novel synthetic method accessing benzo[b][1,4]oxazepines was developed by reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mechanism of Action

Mode of Action

It is known that the compound is a derivative of benzo[b][1,4]oxazepine , a class of compounds that have been synthesized by the reaction of 2-aminophenols with alkynones . This suggests that the compound might interact with its targets in a similar manner to other benzo[b][1,4]oxazepine derivatives.

properties

IUPAC Name

benzyl 6-amino-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-12-8-15(6-7-17-10-12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCQJFGOBSBYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-amino-1,4-oxazepane-4-carboxylate

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